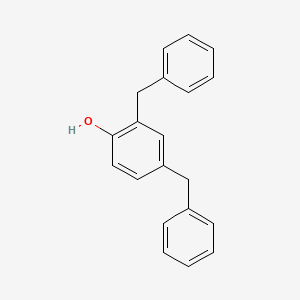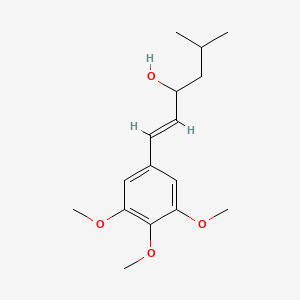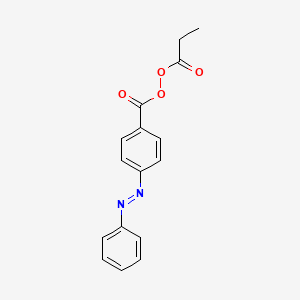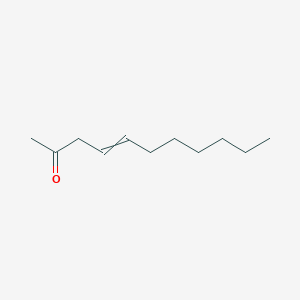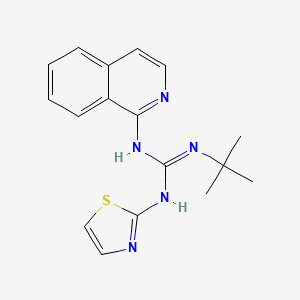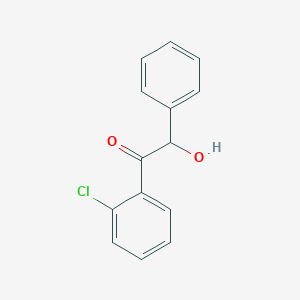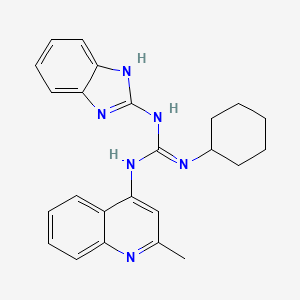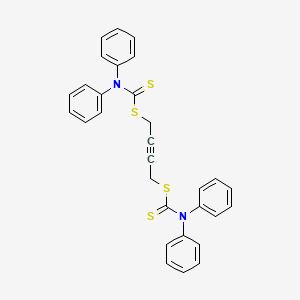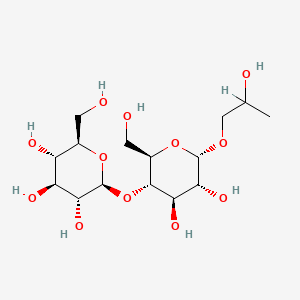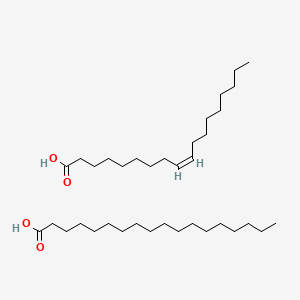![molecular formula C18H16N2O B14463578 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole CAS No. 67484-43-9](/img/structure/B14463578.png)
7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole is a tetracyclic natural product belonging to the pyridocarbazole family. This compound is structurally related to ellipticine, a well-known alkaloid first isolated from the plant Ochrosia elliptica in 1959 . The compound has garnered significant attention due to its potential biological activities, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole typically involves a series of cyclization and coupling reactions. One common method includes the rearrangement of 9-allyl-6-methoxy-1,4-dimethylcarbazole to the 8-allyl isomer, followed by further cyclization steps . Another approach involves regioselective bromination and subsequent substitution reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of reduced derivatives with different biological activities.
Substitution: Common substitution reactions include bromination and ipso substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Bromine or other halogenating agents for bromination reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of the parent compound, which may exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its interactions with DNA and proteins.
Wirkmechanismus
The compound exerts its effects primarily through:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase II Inhibition: This enzyme is crucial for DNA replication and transcription, and its inhibition leads to cell death.
Kinase Inhibition: Interacts with various kinases, affecting cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ellipticine: Shares a similar structure and biological activity profile.
9-Methoxyellipticine: A derivative with enhanced cytotoxic activity due to the presence of a methoxy group at the C-9 position.
Olivacine: Another pyridocarbazole alkaloid with significant antitumor activity.
Uniqueness: 7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole is unique due to its specific substitution pattern, which influences its biological activity and potential applications. Its methoxy group at the C-7 position and dimethyl groups at C-5 and C-11 contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67484-43-9 |
|---|---|
Molekularformel |
C18H16N2O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
7-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2O/c1-10-14-9-19-8-7-12(14)11(2)17-16(10)13-5-4-6-15(21-3)18(13)20-17/h4-9,20H,1-3H3 |
InChI-Schlüssel |
ZDCKQJYKIULPOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=CC=C4OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)

